Cas no 2138293-78-2 (2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-)
![2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]- structure](https://ja.kuujia.com/scimg/cas/2138293-78-2x500.png)
2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]- 化学的及び物理的性質
名前と識別子
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- 2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-
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- インチ: 1S/C10H14N2S/c1-3-8(2)12-6-9-4-10(5-11)13-7-9/h4,7-8,12H,3,6H2,1-2H3
- InChIKey: KERSELJRALWLOB-UHFFFAOYSA-N
- SMILES: C1(C#N)SC=C(CNC(C)CC)C=1
2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696245-0.5g |
4-{[(butan-2-yl)amino]methyl}thiophene-2-carbonitrile |
2138293-78-2 | 0.5g |
$1577.0 | 2023-03-10 | ||
Enamine | EN300-696245-1.0g |
4-{[(butan-2-yl)amino]methyl}thiophene-2-carbonitrile |
2138293-78-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-696245-2.5g |
4-{[(butan-2-yl)amino]methyl}thiophene-2-carbonitrile |
2138293-78-2 | 2.5g |
$3220.0 | 2023-03-10 | ||
Enamine | EN300-696245-0.25g |
4-{[(butan-2-yl)amino]methyl}thiophene-2-carbonitrile |
2138293-78-2 | 0.25g |
$1513.0 | 2023-03-10 | ||
Enamine | EN300-696245-10.0g |
4-{[(butan-2-yl)amino]methyl}thiophene-2-carbonitrile |
2138293-78-2 | 10.0g |
$7065.0 | 2023-03-10 | ||
Enamine | EN300-696245-0.05g |
4-{[(butan-2-yl)amino]methyl}thiophene-2-carbonitrile |
2138293-78-2 | 0.05g |
$1381.0 | 2023-03-10 | ||
Enamine | EN300-696245-5.0g |
4-{[(butan-2-yl)amino]methyl}thiophene-2-carbonitrile |
2138293-78-2 | 5.0g |
$4764.0 | 2023-03-10 | ||
Enamine | EN300-696245-0.1g |
4-{[(butan-2-yl)amino]methyl}thiophene-2-carbonitrile |
2138293-78-2 | 0.1g |
$1447.0 | 2023-03-10 |
2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]- 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-に関する追加情報
Professional Introduction to Compound with CAS No. 2138293-78-2 and Product Name: 2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-
The compound with the CAS number 2138293-78-2 and the product name 2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]- represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its nitrile group and the presence of an amine-substituted alkyl chain, contribute to its unique chemical properties and biological interactions.
Thiophene derivatives have long been a subject of interest in the pharmaceutical industry due to their ability to modulate various biological pathways. The nitrile group in the molecule enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the amine-substituted alkyl chain at the 4-position of the thiophene ring introduces a polar moiety that can interact with biological targets, thereby influencing its pharmacological effects. This compound’s structural design aligns with the growing trend in drug discovery towards molecules that exhibit multiple points of interaction with biological systems.
Recent research has highlighted the potential of thiophene-based compounds in addressing various therapeutic challenges. For instance, studies have demonstrated that certain thiophene derivatives exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. The compound in question, 2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-, has shown promise in preclinical studies as a modulator of enzyme activity and receptor binding. Its ability to interact with specific proteins and enzymes suggests that it could be developed into a therapeutic agent for conditions such as neurological disorders, cardiovascular diseases, and infectious diseases.
The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The introduction of the nitrile group at the 2-position of the thiophene ring is achieved through cyanation reactions, which are well-established in synthetic organic chemistry. The subsequent functionalization at the 4-position with an amine-substituted alkyl chain requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
The pharmacological profile of 2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]- has been extensively evaluated through both computational modeling and experimental assays. Computational studies have predicted that this compound can bind effectively to target proteins by forming hydrogen bonds and hydrophobic interactions. Experimental data from cell-based assays have corroborated these predictions by showing significant modulation of enzyme activity upon treatment with this compound. These findings underscore its potential as a lead compound for further development into a novel therapeutic agent.
In addition to its pharmacological properties, this compound exhibits interesting physicochemical characteristics that make it suitable for drug development. Its molecular weight and lipophilicity profile are within optimal ranges for oral bioavailability, which is crucial for therapeutic agents intended for systemic administration. Furthermore, its stability under various storage conditions ensures that it can be reliably manufactured and distributed for clinical use.
The growing interest in thiophene derivatives as pharmacological agents is reflected in the increasing number of patents and publications describing their synthesis and applications. Companies specializing in pharmaceutical chemistry are actively exploring novel derivatives of thiophene to discover new drugs with improved efficacy and safety profiles. The compound 2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]- is one such derivative that has caught the attention of researchers due to its promising biological activity and synthetic accessibility.
Future research on this compound will focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. Additionally, investigations into its mechanism of action will provide insights into how it interacts with biological targets and elicits therapeutic effects.
The development of new drugs is a complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]- serves as an excellent example of how interdisciplinary research can lead to innovative solutions in drug discovery. Its unique structural features and promising biological activity make it a valuable candidate for further investigation.
In conclusion,2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]- represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its synthesis showcases the sophistication of modern organic synthesis techniques, while its pharmacological properties highlight its promise as a lead compound for drug development. As research continues to uncover new applications for thiophene derivatives,this compound will undoubtedly play an important role in shaping the future of medicinal chemistry.
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